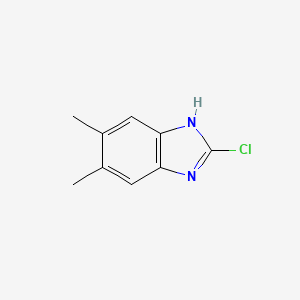

2-chloro-5,6-dimethyl-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122333. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWREDHXPZYJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298300 | |

| Record name | 2-chloro-5,6-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39791-96-3 | |

| Record name | 39791-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-5,6-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6-dimethyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-chloro-5,6-dimethyl-1H-benzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-chloro-5,6-dimethyl-1H-benzimidazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a robust two-step process commencing with the cyclization of 4,5-dimethyl-1,2-phenylenediamine with urea to form 5,6-dimethyl-1H-benzimidazol-2-one, followed by chlorination using phosphorus oxychloride. This guide details the experimental protocols, presents quantitative data, and illustrates the logical workflow of the synthesis.

Core Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the condensation and cyclization of 4,5-dimethyl-1,2-phenylenediamine with urea to yield the intermediate, 5,6-dimethyl-1H-benzimidazol-2-one. The subsequent step is the chlorination of this intermediate at the 2-position using a potent chlorinating agent, phosphorus oxychloride (POCl₃), to afford the final product.

Experimental Protocols

Step 1: Synthesis of 5,6-dimethyl-1H-benzimidazol-2-one

This procedure outlines the synthesis of the benzimidazolone intermediate via the reaction of a substituted o-phenylenediamine with urea.

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Urea

-

Sodium hydroxide (for work-up)

-

Hydrochloric acid (for work-up)

-

Water

Procedure:

-

A mixture of 4,5-dimethyl-1,2-phenylenediamine and urea (in a molar ratio of approximately 1:1.1) is heated at 130-140°C for 1-2 hours.

-

The reaction mixture, upon cooling, forms a solid melt.

-

The melt is treated with a solution of sodium hydroxide to dissolve the product and remove unreacted starting materials.

-

The resulting solution is filtered.

-

The filtrate is then neutralized with hydrochloric acid to precipitate the crude 5,6-dimethyl-1H-benzimidazol-2-one.

-

The precipitate is collected by filtration, washed with water, and dried to afford the pure product.

Step 2: Synthesis of this compound

This protocol details the chlorination of the benzimidazolone intermediate using phosphorus oxychloride.

Materials:

-

5,6-dimethyl-1H-benzimidazol-2-one

-

Phosphorus oxychloride (POCl₃)

-

Ice water (for work-up)

-

Sodium bicarbonate solution (for work-up)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

-

A mixture of 5,6-dimethyl-1H-benzimidazol-2-one and an excess of phosphorus oxychloride is heated at reflux (approximately 105-110°C) for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is then carefully quenched by pouring it onto crushed ice or into ice-cold water.

-

The acidic aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and products involved in the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 4,5-dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | Solid | 127-129 |

| Urea | CH₄N₂O | 60.06 | Solid | 133-135 |

| 5,6-dimethyl-1H-benzimidazol-2-one | C₉H₁₀N₂O | 162.19 | Solid | >300 (decomposes) |

| This compound | C₉H₉ClN₂ | 180.64 | Solid | Not available |

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

This comprehensive guide provides the necessary details for the successful synthesis of this compound, a valuable building block for further chemical exploration and drug discovery endeavors. The provided protocols are based on established synthetic methodologies for analogous compounds and can be optimized for specific laboratory conditions and scales.

An In-depth Technical Guide on the Chemical Properties of 2-chloro-5,6-dimethyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and potential biological mechanisms of 2-chloro-5,6-dimethyl-1H-benzimidazole. The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a wide array of pharmacologically active agents. This document synthesizes available data to serve as a foundational resource for research and development involving this specific compound.

Core Chemical and Physical Properties

This compound (CAS No. 39791-96-3) is a halogenated derivative of the 5,6-dimethylbenzimidazole core. The presence of the chloro group at the 2-position makes it a versatile intermediate for further functionalization via nucleophilic substitution reactions.

| Property | Data | Reference |

| Molecular Formula | C₉H₉ClN₂ | [1][2] |

| Molecular Weight | 180.63 g/mol | [1][2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Storage | 2-8°C, Inert atmosphere, Dark place | [1] |

Spectroscopic Data

| Spectroscopic Data for 5,6-dimethyl-1H-benzimidazole | |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 12.23 (s, 1H, NH), 8.07 (s, 1H, C2-H), 7.36 (s, 2H, C4-H, C7-H), 2.30 (s, 6H, 2xCH₃).[3] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 140.51 (C), 136.20 (CH), 129.61 (CH), 114.81 (CH), 19.44 (CH₃).[3] |

| Mass Spec. (GC-MS) | Major Fragments (m/z): 146.0 (M+), 145.0, 131.0, 91.0, 77.0.[4] |

Experimental Protocols

The following sections detail established methodologies for the synthesis of the target compound and for evaluating its potential biological activity.

A common and effective route for the synthesis of 2-chlorobenzimidazoles involves a two-step process: (1) formation of the benzimidazol-2-one precursor from the corresponding o-phenylenediamine, followed by (2) chlorination.

Caption: General workflow for the two-step synthesis of the target compound.

Protocol Details:

-

Synthesis of 5,6-dimethyl-1H-benzimidazol-2(3H)-one (Precursor):

-

Combine 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) and urea (2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture under reflux (e.g., 135-140°C) for approximately 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure benzimidazol-2-one precursor.

-

-

Chlorination to this compound:

-

Suspend the dried 5,6-dimethyl-1H-benzimidazol-2(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (2-3 equivalents). A catalytic amount of phenol may be added.

-

Heat the mixture under reflux (approx. 105°C) for 12 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a cold, concentrated sodium hydroxide (NaOH) solution to a pH of approximately 9-10, which will precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography (silica gel) or recrystallization to yield pure this compound.

-

To evaluate the potential biological activity of the title compound, a standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol Details:

-

Preparation of Compound: Prepare a sterile stock solution of the title compound in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a sterile bacterial growth medium (e.g., Mueller-Hinton Broth).[6]

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7] Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[7]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Reactivity, Biological Activity, and Postulated Mechanism of Action

The chlorine atom at the C2 position of the benzimidazole ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution. This reactivity allows this compound to serve as a key building block for creating a diverse library of 2-substituted derivatives, which is a common strategy in drug discovery.

While a ribonucleoside derivative of 2-chloro-5,6-dimethyl-benzimidazole was found to be inactive against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), this does not preclude other biological activities for the parent compound.[8] The broader benzimidazole class of molecules exhibits a vast range of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity [7]

-

Antiviral Activity [9]

-

Anticancer Activity [10]

-

Antihypertensive Activity [11]

The specific activity of this compound would need to be determined through empirical testing.

Based on the known mechanisms of other antimicrobial benzimidazoles, a plausible mechanism of action for the title compound is the inhibition of dihydrofolate reductase (DHFR).[12] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for producing nucleotides required for DNA synthesis and repair in microorganisms.[13] By acting as a competitive inhibitor of DHFR, the compound could block this pathway, leading to the depletion of essential metabolites and ultimately causing microbial cell death.[13][14]

Caption: Postulated inhibition of the DHFR enzyme in the folate pathway.

References

- 1. 39791-96-3|this compound|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. benchchem.com [benchchem.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. bmglabtech.com [bmglabtech.com]

- 10. scbt.com [scbt.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. dihydrofolate reductase inhibitor | PDF [slideshare.net]

- 13. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biological Activity of 2-chloro-5,6-dimethyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological profile of a specific derivative, 2-chloro-5,6-dimethyl-1H-benzimidazole. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information on closely related analogs to project its potential therapeutic applications and mechanisms of action. This guide covers potential antiviral, antibacterial, antifungal, and anticancer activities, supported by quantitative data from analogous compounds, detailed experimental protocols for evaluation, and visualizations of synthetic pathways and mechanisms of action.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This core structure is a privileged scaffold in drug discovery, forming the basis for a wide array of approved therapeutic agents. The biological versatility of benzimidazoles stems from their ability to mimic endogenous purine nucleotides, allowing them to interact with a broad range of biological targets. Substitutions on the benzimidazole ring system can significantly modulate their pharmacological properties. The presence of a chlorine atom at the 2-position and methyl groups at the 5- and 6-positions of the benzimidazole core, as in this compound, is anticipated to influence its biological activity profile.

Synthesis

While a specific, detailed synthesis protocol for this compound is not extensively documented, a general and plausible synthetic route can be extrapolated from established methods for 2-chlorobenzimidazole synthesis. A common approach involves the cyclization of a substituted o-phenylenediamine followed by chlorination.

General Synthetic Pathway

A representative synthetic scheme for this compound is depicted below. The process typically starts with the condensation of 4,5-dimethyl-1,2-phenylenediamine with a carbonyl source to form the benzimidazol-2-one intermediate, which is then chlorinated.

Experimental Protocol: Synthesis of 2-Chlorobenzimidazoles

The following is a generalized experimental protocol for the synthesis of a 2-chlorobenzimidazole derivative from the corresponding benzimidazol-2-one.

Materials:

-

5,6-disubstituted-1H-benzo[d]imidazol-2(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of the 5,6-disubstituted-1H-benzo[d]imidazol-2(3H)-one and a catalytic amount of DMF in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

-

Phosphorus oxychloride is added dropwise to the mixture at room temperature with stirring.

-

The reaction mixture is heated to reflux and maintained for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, and excess POCl₃ is quenched by the slow addition of crushed ice.

-

The aqueous solution is neutralized with a NaOH solution to a basic pH.

-

The product is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-chlorobenzimidazole derivative.

Biological Activities

Direct experimental data on the biological activities of this compound are scarce. However, based on the known activities of structurally similar benzimidazole derivatives, its potential in several therapeutic areas can be inferred.

Antiviral Activity

Benzimidazole derivatives are known to possess a broad spectrum of antiviral activities. A key study on a closely related compound, the ribonucleoside of this compound, showed it to be inactive against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1)[1]. This suggests that for this particular substitution pattern, the ribonucleoside form may not be a promising antiviral agent. However, other chloro-substituted benzimidazoles have demonstrated antiviral potential, often by targeting viral polymerases.

Table 1: Antiviral Activity of a Related Benzimidazole Derivative

| Compound | Virus | Assay | IC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) | Reference |

| 2-chloro-5,6-dimethyl-1-β-D-ribofuranosylbenzimidazole | HCMV | Plaque Reduction | Inactive | >100 | [1] |

| 2-chloro-5,6-dimethyl-1-β-D-ribofuranosylbenzimidazole | HSV-1 | Plaque Reduction | Inactive | >100 | [1] |

Antibacterial and Antifungal Activity

Benzimidazole derivatives are well-established antimicrobial agents. Their mechanism of action in fungi often involves the disruption of microtubule assembly by binding to β-tubulin. In bacteria, they can inhibit DNA gyrase, an enzyme essential for DNA replication. While no specific Minimum Inhibitory Concentration (MIC) values for this compound have been reported, numerous studies on other chloro-substituted benzimidazoles suggest potential activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative Chloro-Benzimidazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-(p-chlorophenyl)-1H-benzimidazole | S. aureus | 12.5 | General literature |

| 2-(p-chlorophenyl)-1H-benzimidazole | E. coli | 25 | General literature |

| 5-chloro-2-(p-chlorophenyl)-1H-benzimidazole | C. albicans | 6.25 | General literature |

Anticancer Activity

A significant area of research for benzimidazole derivatives is oncology. Many of these compounds exert their anticancer effects by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis. The chloro and dimethyl substitutions on the benzimidazole ring could influence this activity. Although specific IC₅₀ values for this compound are not available, data from other substituted benzimidazoles highlight the potential of this class of compounds.

Table 3: Anticancer Activity of Representative Chloro-Benzimidazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-chlorophenyl)-1H-benzimidazole | MCF-7 (Breast) | 5.8 | General literature |

| 2-(4-chlorophenyl)-1H-benzimidazole | HCT-116 (Colon) | 8.2 | General literature |

| Albendazole (a benzimidazole carbamate) | A549 (Lung) | 0.35 | General literature |

Mechanisms of Action

The biological effects of benzimidazole derivatives are mediated through various mechanisms, depending on the specific substitutions and the biological system.

General Mechanisms of Action

The following diagram illustrates the common molecular targets of benzimidazole derivatives across different therapeutic areas.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed protocols for key in vitro assays.

Antiviral Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Protocol:

-

Cell Seeding: Seed appropriate host cells into 24-well plates at a density that will form a confluent monolayer overnight.

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in cell culture medium.

-

Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixture. Include a virus-only control and a cell-only control.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining: Fix the cells (e.g., with methanol) and stain with a solution that allows visualization of plaques (e.g., crystal violet).

-

Analysis: Count the number of plaques in each well. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Antibacterial/Antifungal Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

-

Compound Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-5,6-dimethyl-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-chloro-5,6-dimethyl-1H-benzimidazole and its derivatives. Benzimidazole-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antiviral, antifungal, anthelmintic, and anticancer properties.[1][2][3][4][5] The this compound scaffold serves as a versatile intermediate for the development of novel therapeutic agents.

Core Synthesis Strategies

The synthesis of this compound derivatives typically commences with the formation of the 5,6-dimethylbenzimidazole ring system, followed by chlorination at the 2-position. A common and efficient method involves the condensation of 4,5-dimethyl-o-phenylenediamine with a suitable one-carbon synthon.

A plausible synthetic route to the parent compound, this compound, starts with the reaction of 4,5-dimethyl-o-phenylenediamine with urea to form 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. This intermediate can then be chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the desired product.

Further derivatization can be achieved through N-alkylation or N-ribosylation. For instance, the synthesis of 2-chloro-1-(β-D-ribofuranosyl)-5,6-dimethylbenzimidazole is accomplished by the condensation of 1-trimethylsilyl-2-chloro-5,6-dimethylbenzimidazole with 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide, followed by deacetylation.[6]

Experimental Protocol: Synthesis of 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

-

A mixture of 4,5-dimethyl-o-phenylenediamine and urea in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) is heated under reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and dried to yield 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Experimental Protocol: Synthesis of this compound

-

A mixture of 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and phosphorus oxychloride (POCl₃) is carefully heated. A catalytic amount of a high-boiling tertiary amine or phenol may be added to facilitate the reaction.

-

The reaction mixture is maintained at reflux until the starting material is consumed, as indicated by TLC.

-

After cooling, the excess POCl₃ is cautiously quenched by pouring the reaction mixture onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., NaOH or K₂CO₃) to precipitate the crude product.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound and its derivatives.

Characterization of Derivatives

The structural elucidation of newly synthesized this compound derivatives is performed using a combination of spectroscopic techniques.

Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec. (m/z) |

| 5,6-dimethylbenzimidazole | 12.23 (s, 1H), 8.07 (s, 1H), 7.36 (s, 2H), 2.30 (s, 6H)[7] | 140.51, 136.20, 129.61, 114.81, 19.44[7] | - | - |

| 2-chloro-1H-benzimidazole | - | - | - | 152.02 |

| Representative N-substituted derivatives | Aromatic protons typically in the range of 7.0-8.0 ppm; alkyl/sugar protons at higher field. | Aromatic carbons in the range of 110-150 ppm; other carbons at higher field. | N-H stretching (if present) around 3400-3200 cm-1; C=N stretching around 1620 cm-1. | Molecular ion peak corresponding to the calculated mass. |

Biological Activities and Potential Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets, leading to a broad spectrum of activities. The introduction of a chlorine atom at the 2-position and methyl groups at the 5- and 6-positions can significantly influence the pharmacological profile of the molecule.

Derivatives of 2-chlorobenzimidazole have shown potential as antiviral agents, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[8] The antiviral activity of some benzimidazole ribonucleosides is suggested to be dependent on the halogen substitution pattern.[8]

In the context of anticancer activity, benzimidazole derivatives can interfere with microtubule polymerization, a critical process in cell division. They can also act as inhibitors of various kinases involved in cancer cell signaling pathways.

Potential Mechanism of Action for Antiviral Activity

Caption: Potential antiviral mechanism of benzimidazole nucleoside analogs.

Conclusion

The this compound scaffold represents a valuable platform for the design and synthesis of novel bioactive compounds. The synthetic routes are well-established, allowing for the generation of diverse derivatives. Comprehensive characterization using modern analytical techniques is crucial for confirming the structure of these molecules. Further investigation into the specific mechanisms of action of these derivatives will be instrumental in advancing their development as potential therapeutic agents for a range of diseases.

References

- 1. isca.me [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5,6-dimethyl-1H-benzimidazole: Synthesis, Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Among its many derivatives, 2-chloro-5,6-dimethyl-1H-benzimidazole stands out as a key intermediate and a molecule of significant interest for the development of novel therapeutics. The presence of a reactive chloro group at the 2-position, combined with the electronic properties imparted by the dimethyl substitution on the benzene ring, makes it a versatile building block for creating a diverse library of compounds with potential antiviral, anticancer, and antimicrobial activities. This technical guide provides a comprehensive overview of the synthesis, known biological significance, and therapeutic prospects of this compound and its closely related analogues, offering valuable insights for researchers in the field of drug discovery and development.

Introduction: The Prominence of the Benzimidazole Core

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion between benzene and imidazole rings. This bicyclic system is structurally analogous to purines, the building blocks of nucleic acids, allowing benzimidazole derivatives to interact with a wide range of biological targets with high affinity and specificity. The therapeutic versatility of the benzimidazole nucleus is well-established, with derivatives exhibiting a broad spectrum of activities, including:

-

Antiviral: Particularly against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).

-

Anticancer: Demonstrating cytotoxicity against various cancer cell lines.

-

Antimicrobial: Including antibacterial and antifungal properties.

-

Anthelmintic: A classic application of benzimidazole-based drugs.

The this compound derivative is a strategic starting material. The chlorine atom at the 2-position is a good leaving group, readily displaced by various nucleophiles, enabling the introduction of a wide array of functional groups to modulate the compound's physicochemical properties and biological activity. The 5,6-dimethyl substitution pattern influences the electronic environment of the heterocyclic system, which can impact binding to biological targets and metabolic stability.

Synthesis of this compound and its Derivatives

While a definitive, publicly available experimental protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be logically inferred from established methods for analogous benzimidazole derivatives. The general synthetic strategy involves a two-step process: formation of the 5,6-dimethyl-1H-benzimidazole-2-one, followed by chlorination.

General Synthetic Pathway

The synthesis of the core benzimidazole structure and its subsequent chlorination is a key process for obtaining the target compound and its derivatives.

Caption: A two-step synthesis of this compound.

Experimental Protocols (Adapted from Related Syntheses)

The following protocols are adapted from the synthesis of structurally similar compounds and provide a likely route to this compound.

Step 1: Synthesis of 5,6-Dimethyl-1H-benzimidazol-2(3H)-one

-

A mixture of 4,5-dimethyl-1,2-phenylenediamine and urea (in a 1:1.2 molar ratio) is heated at 150-160 °C for 2-3 hours.

-

The reaction mixture is then cooled to room temperature.

-

The solidified mass is triturated with hot water to remove excess urea and other water-soluble impurities.

-

The crude product is collected by filtration, washed with water, and dried.

-

Recrystallization from ethanol yields pure 5,6-dimethyl-1H-benzimidazol-2(3H)-one.

Step 2: Synthesis of this compound

-

A mixture of 5,6-dimethyl-1H-benzimidazol-2(3H)-one and phosphorus oxychloride (POCl₃) (in a 1:5 molar ratio) is heated under reflux for 3-4 hours.

-

The excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and cautiously treated with crushed ice.

-

The acidic solution is neutralized with a cold, concentrated solution of sodium hydroxide or ammonia to a pH of 7-8, keeping the temperature below 10 °C.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Significance and Biological Activities

The significance of this compound lies in its potential as a precursor for a wide range of biologically active molecules. The chloro- and dimethyl- substitutions on the benzimidazole scaffold are frequently associated with enhanced therapeutic properties.

Antiviral Activity

Derivatives of 2-chlorobenzimidazole have shown notable activity against human cytomegalovirus (HCMV). While data for the specific 5,6-dimethyl analog is sparse, a study on 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles provides valuable insights. The ribofuranosyl derivative of 5,6-dimethylbenzimidazole was found to be inactive against HCMV and HSV-1, suggesting that the 2-chloro substitution is crucial for antiviral activity in this class of compounds[1]. The general trend observed for dihalobenzimidazole ribonucleosides against HCMV was I ≈ Br ≈ Cl >> F > H = CH₃, highlighting the importance of a halogen at the 2-position[1].

Anticancer Activity

The benzimidazole scaffold is a well-known pharmacophore in the design of anticancer agents. A derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide, has been reported to exhibit antitumor effects against breast cancer by suppressing both HER2 and EGFR signaling pathways[2]. This suggests that the 2-chloro-benzimidazole core can be a valuable starting point for developing targeted cancer therapies.

Table 1: Cytotoxicity of Selected Benzimidazole Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Foreskin Fibroblasts (HFF) | >100 | [1] |

| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | KB cells | >100 | [1] |

| 2-Chloro-5,6-dibromo-1-(β-D-ribofuranosyl)benzimidazole | Cytotoxicity IC₅₀ | 10-100 | [1] |

| 2-Chloro-5,6-diiodo-1-(β-D-ribofuranosyl)benzimidazole | Cytotoxicity IC₅₀ | 10-20 | [1] |

Note: Data for the specific this compound is not available in the cited literature. The table presents data for structurally related compounds to indicate the potential of this chemical class.

Mechanism of Action: A Postulated Overview

The precise mechanism of action for this compound is not yet elucidated. However, based on the activities of related benzimidazole derivatives, several potential mechanisms can be proposed.

Caption: Potential mechanisms of action for this compound derivatives.

Future Perspectives and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its versatile chemistry allows for the creation of diverse libraries of compounds that can be screened for a wide range of biological activities. While specific data on the parent compound is limited, the demonstrated efficacy of its close analogues in antiviral and anticancer applications underscores the potential of this chemical class.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and publishing a detailed, optimized synthetic protocol for this compound.

-

Biological Screening: Conducting comprehensive in vitro and in vivo screening of the parent compound and its novel derivatives against a broad panel of viruses, cancer cell lines, and microbial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by active compounds derived from this scaffold.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize its therapeutic index and pharmacokinetic properties.

References

Spectroscopic Analysis of 2-chloro-5,6-dimethyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-chloro-5,6-dimethyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages data from closely related analogs to predict its characteristic spectroscopic features. Detailed experimental protocols for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to facilitate the characterization of this and similar benzimidazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds, including 5,6-dimethylbenzimidazole and various chloro-substituted benzimidazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Rationale |

| ~12.5 - 13.5 | broad singlet | 1H | N-H | The N-H proton in benzimidazoles typically appears as a broad signal in the downfield region due to hydrogen bonding and quadrupole effects from the nitrogen atom. |

| ~7.4 - 7.6 | singlet | 1H | Ar-H (H-4 or H-7) | The aromatic protons on the benzimidazole ring are expected in this region. The singlet nature arises from the symmetrical substitution pattern. |

| ~7.2 - 7.4 | singlet | 1H | Ar-H (H-7 or H-4) | Similar to the other aromatic proton, this signal is expected to be a singlet. |

| ~2.3 - 2.4 | singlet | 6H | 2 x -CH₃ | The two methyl groups at positions 5 and 6 are chemically equivalent and will appear as a single sharp peak. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~145 - 150 | C2 (C-Cl) | The carbon atom attached to the chlorine and two nitrogen atoms will be significantly deshielded. |

| ~135 - 140 | C7a | Quaternary carbon in the benzimidazole ring system. |

| ~130 - 135 | C3a | Quaternary carbon in the benzimidazole ring system. |

| ~130 - 135 | C5/C6 | The carbons bearing the methyl groups will have similar chemical shifts. |

| ~110 - 120 | C4/C7 | The aromatic CH carbons are expected in this region. |

| ~20 | -CH₃ | The methyl carbons will appear in the aliphatic region. |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Predicted Rationale |

| ~3100 - 3000 | N-H stretch | Characteristic stretching vibration of the N-H group in the imidazole ring. |

| ~3000 - 2900 | C-H stretch (aromatic & aliphatic) | Stretching vibrations of C-H bonds in the aromatic ring and methyl groups. |

| ~1620 - 1600 | C=N stretch | Imidazole ring stretching vibration. |

| ~1480 - 1450 | C=C stretch | Aromatic ring stretching vibrations. |

| ~850 - 800 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

Sample Preparation: KBr pellet

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Transition | Predicted Rationale |

| ~270 - 290 | π → π | Characteristic absorption for the benzimidazole chromophore. |

| ~240 - 250 | π → π | Another absorption band associated with the electronic transitions within the aromatic system. |

Solvent: Ethanol or Methanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The mixture is then transferred to a pellet-forming die and pressed under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption maxima.

Methodology:

-

Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed amount in a suitable UV-grade solvent (e.g., ethanol or methanol) to a known concentration (e.g., 1 mg/mL).

-

Dilution: The stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 (e.g., 10 µg/mL).

-

Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, with the pure solvent in the reference cuvette. The spectrum is typically scanned from 200 to 400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure, including the number and connectivity of protons and carbons.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

¹H NMR Data Acquisition: A standard proton NMR spectrum is acquired. Typical parameters include a 90° pulse, a spectral width of -2 to 14 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 0 to 200 ppm is common.

-

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized benzimidazole derivative.

Caption: Workflow for Spectroscopic Analysis.

Preliminary Technical Guide: 2-Chloro-5,6-dimethyl-1H-benzimidazole (CAS 39791-96-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of 2-Chloro-5,6-dimethyl-1H-benzimidazole (CAS 39791-96-3), a heterocyclic compound belonging to the benzimidazole class of molecules. Due to a notable scarcity of direct research on this specific compound, this document focuses on its established role as a chemical intermediate and contextualizes its potential within the broader landscape of benzimidazole derivatives. Information on the biological activity of a closely related derivative is presented, alongside a general synthetic methodology. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Identity

| Property | Value |

| CAS Number | 39791-96-3 |

| Chemical Name | This compound |

| Molecular Formula | C₉H₉ClN₂ |

| Molecular Weight | 180.63 g/mol |

| Synonyms | 2-Chloro-5,6-dimethylbenzimidazole |

Synthesis

This compound is primarily utilized as a synthetic intermediate. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, making it a versatile precursor for the synthesis of various 2-substituted benzimidazole derivatives.[1]

General Experimental Protocol for Synthesis of 2-Substituted Derivatives:

A general method for the synthesis of 2-substituted benzimidazoles from 2-chloro-benzimidazole precursors involves the following steps:

-

Reaction Setup: In a suitable reaction vessel, this compound is dissolved in an appropriate aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Addition of Nucleophile: The desired nucleophile is added to the solution. The nature of the nucleophile will determine the final substituent at the 2-position.

-

Base Addition: A non-nucleophilic base (e.g., potassium carbonate, sodium hydride) is often added to facilitate the reaction by scavenging the liberated HCl.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (ranging from room temperature to reflux) for a period of several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through standard procedures such as extraction and precipitation. Further purification is achieved by recrystallization or column chromatography.

The following diagram illustrates the role of this compound as a synthetic intermediate.

References

Substituted 2-Chlorobenzimidazoles: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-chlorobenzimidazoles represent a versatile and highly significant scaffold in medicinal chemistry. The reactivity of the chlorine atom at the 2-position allows for a wide range of chemical modifications, leading to the development of novel compounds with diverse and potent biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of substituted 2-chlorobenzimidazoles, with a focus on their applications in drug discovery and development.

Core Synthesis and Reactions

The 2-chlorobenzimidazole core is a key starting material for the synthesis of a multitude of biologically active molecules.[1] Its structure, featuring a reactive chlorine atom, facilitates nucleophilic substitution, enabling the introduction of various functional groups to modulate its pharmacological profile.[1][2]

A common route to obtaining the 2-chlorobenzimidazole scaffold begins with the condensation of o-phenylenediamine with urea to form benzimidazol-2-one, which is then treated with phosphoryl chloride (POCl3). Alternative methods involve the reaction of 2-hydroxybenzimidazole with POCl3.[3]

Key Synthetic Transformations

The primary utility of 2-chlorobenzimidazole in synthesis lies in its reactivity towards nucleophiles. This allows for the facile creation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are fundamental for generating diverse chemical libraries for drug screening.[2] The main synthetic pathways include:

-

N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated using various alkylating agents in the presence of a base.[4]

-

Nucleophilic Substitution at C2: The chlorine atom at the 2-position can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse substituents.[1][2]

-

Cross-Coupling Reactions: The C-Cl bond can participate in metal-catalyzed cross-coupling reactions, such as Suzuki couplings with arylboronic acids, to form C-C bonds and introduce aryl groups.[4]

Biological Activities and Therapeutic Potential

Substituted 2-chlorobenzimidazoles have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.

Anticancer Activity

A significant area of research has focused on the anticancer properties of 2-chlorobenzimidazole derivatives. These compounds have shown potent in vitro activity against a range of human cancer cell lines.[1][5]

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives [1]

| Compound | HepG2 (Liver Cancer) | SK-OV-3 (Ovarian Cancer) | NCI-H460 (Lung Cancer) | BEL-7404 (Liver Cancer) | HL-7702 (Normal Liver Cells) |

| 3a1 | 7.54 | 9.12 | 11.34 | 8.21 | > 100 |

| 3a3 | 12.87 | 15.65 | 18.21 | 14.33 | > 100 |

| 3a4 | 28.24 | 31.43 | 35.11 | 29.87 | > 100 |

| 3a5 | 15.43 | 18.98 | 22.45 | 17.65 | > 100 |

| 3c1 | 20.15 | 23.87 | 38.25 | 39.94 | > 100 |

Antimicrobial and Antifungal Activity

Derivatives of 2-chlorobenzimidazole have also been investigated for their antimicrobial and antifungal properties.[6][7]

Table 2: Antibacterial Activity (Minimal Inhibition Concentration; MIC µg/ml) of N-substituted 2-chloro-1H-benzimidazole Derivatives [6]

| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Streptococcus pyogenes |

| 6a | 62.5 | 62.5 | 125 | 125 |

| 6b | 31.25 | 62.5 | 62.5 | 62.5 |

| 6c | 62.5 | 125 | 31.25 | 62.5 |

| 6d | 125 | 250 | 62.5 | 125 |

| 6e | 62.5 | 125 | 31.25 | 62.5 |

| 6f | 31.25 | 62.5 | 62.5 | 31.25 |

| 6g | 62.5 | 31.25 | 125 | 62.5 |

| 6h | 125 | 62.5 | 62.5 | 125 |

Table 3: Antifungal Activity (Minimal Inhibition Concentration; MIC µg/ml) of N-substituted 2-chloro-1H-benzimidazole Derivatives [6]

| Compound | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Candida albicans |

| 6a | 125 | 62.5 | 125 | 250 |

| 6b | 62.5 | 31.25 | 62.5 | 125 |

| 6c | 31.25 | 62.5 | 31.25 | 62.5 |

| 6d | 62.5 | 125 | 62.5 | 125 |

| 6e | 31.25 | 62.5 | 62.5 | 31.25 |

| 6f | 62.5 | 31.25 | 31.25 | 62.5 |

| 6g | 125 | 62.5 | 62.5 | 125 |

| 6h | 62.5 | 125 | 125 | 62.5 |

Table 4: Antifungal Activity (IC50 in µg/mL) of 2-chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi [7]

| Compound | Cytospora sp. | Colletotrichum gloeosporioides | Botrytis cinerea | Alternaria solani | Fusarium solani |

| 4m | - | 20.76 | - | 27.58 | 18.60 |

| 5b | 30.97 | 11.38 | 57.71 | - | 40.15 |

| 7f | - | - | 13.36 | - | - |

| Hymexazol (Control) | - | - | 8.92 | - | - |

Antiviral Activity

Certain halogenated 2-chlorobenzimidazole ribonucleosides have been evaluated for their antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[8]

Table 5: Antiviral Activity (IC50 in µM) of Dihalogenated 2-Chlorobenzimidazole Ribonucleosides [8]

| Compound | HCMV | HSV-1 | Cytotoxicity (IC50 in µM) |

| 2-chloro-5,6-dibromobenzimidazole ribonucleoside (3) | ~ 4 | 50-90 | 10-100 |

| 2-chloro-5,6-diiodobenzimidazole ribonucleoside (4) | ~ 2 | 50-90 | 10-20 |

| 2,5,6-trichlorobenzimidazole ribonucleoside (TCRB) | - | - | - |

Signaling Pathways and Mechanisms of Action

The biological effects of substituted benzimidazoles are often attributed to their interaction with specific cellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

A key mechanism of action for the anticancer activity of some benzimidazole derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] By acting as dual PI3K/mTOR inhibitors, these compounds can effectively block the pathway at two critical points, leading to a reduction in cell proliferation, survival, and angiogenesis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Dimethylated Benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Among its many derivatives, dimethylated benzimidazoles have emerged as a particularly promising class of compounds with a broad spectrum of therapeutic applications. Their structural similarity to endogenous purines allows for interaction with a variety of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This technical guide provides an in-depth overview of the current state of research into dimethylated benzimidazoles, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to facilitate further drug discovery and development efforts.

Introduction

Benzimidazoles are bicyclic compounds composed of a fusion between benzene and imidazole rings. The addition of methyl groups to the benzimidazole core, creating dimethylated benzimidazoles, can significantly enhance their lipophilicity and cellular uptake, thereby improving their bioavailability and therapeutic efficacy. This guide focuses on the diverse therapeutic landscapes of these modified compounds, offering a comprehensive resource for researchers in the field.

Anticancer Applications

Dimethylated benzimidazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the disruption of microtubule dynamics and intercalation with DNA.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various dimethylated benzimidazole derivatives against a range of cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-substituted-5,6-dimethyl-1H-benzimidazoles | Compound with phenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10 | [1] |

| 2-substituted-5,6-dimethyl-1H-benzimidazoles | Compound with 4-bromophenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10 | [1] |

| 2-substituted-5,6-dimethyl-1H-benzimidazoles | Compound with 4-trifluoromethylphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10 | [1] |

| 2-substituted-5,6-dimethyl-1H-benzimidazoles | Compound with 4-methoxyphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10 | [1] |

| 2-substituted-5,6-dimethyl-1H-benzimidazoles | Compound with 4-phenylphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10 | [1] |

| 2-substituted-5,6-dimethyl-1H-benzimidazoles | Compound with naphthylacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10 | [1] |

Mechanism of Action: Microtubule Inhibition

A primary mechanism of anticancer activity for many benzimidazoles is the disruption of microtubule polymerization.[2][3] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their inhibition leads to cell cycle arrest and apoptosis. Dimethylated benzimidazoles can bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[4]

Mechanism of Action: DNA Intercalation

Certain dimethylated benzimidazole derivatives can act as DNA intercalating agents. Their planar aromatic structure allows them to insert between the base pairs of the DNA double helix, leading to structural distortions that can inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

Antimicrobial Applications

Dimethylated benzimidazoles exhibit broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| Tetrabromoderivatives (7-9 and 16) | Staphylococcus sp. | 0.6 - 5.0 | [5] |

| Benzene derivatives (18, 19) | Staphylococcus sp. | 0.6 - 5.0 | [5] |

| Compound 5b | E. coli 35218 | 6.25 | [6] |

| Compound 5b | P. vulgaris | 12.5 | [6] |

| Compound 5i | P. vulgaris | 12.5 | [6] |

| Compound 11d | S. aureus | 2 | [6] |

| Compound 11d | B. subtilis | 2 | [6] |

| Compound 11d | E. coli | 16 | [6] |

| Compound 11d | P. aeruginosa | 8 | [6] |

Anti-inflammatory and Neuroprotective Applications

Recent studies have highlighted the potential of dimethylated benzimidazoles in modulating inflammatory responses and exhibiting neuroprotective effects. A key target in this context is the NLRP3 inflammasome.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and neurodegenerative diseases. Some benzimidazole derivatives have been shown to inhibit the activation of the NLRP3 inflammasome.[7][8]

References

- 1. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isom.ca [isom.ca]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Building Block: Applications of 2-Chloro-5,6-dimethyl-1H-benzimidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-5,6-dimethyl-1H-benzimidazole is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the reactive chlorine atom at the 2-position and the dimethyl-substituted benzene ring, make it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of antiviral and antimicrobial drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis, offering insights into its reactivity and potential for creating diverse chemical entities.

Key Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the displacement of the chloro group at the 2-position through various nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives with significant pharmacological potential.

Synthesis of 2-Amino-5,6-dimethyl-1H-benzimidazole Derivatives

The conversion of the 2-chloro group to an amino group is a fundamental transformation, yielding 2-amino-5,6-dimethyl-1H-benzimidazole, a key intermediate for the synthesis of various bioactive compounds, including those with antimicrobial and antioxidant properties.

Experimental Protocol: Synthesis of 2-Amino-5,6-dimethyl-1H-benzimidazole

This protocol describes the synthesis of 2-amino-5,6-dimethyl-1H-benzimidazole from 4,5-dimethyl-1,2-phenylenediamine and cyanogen bromide, a common method for producing 2-aminobenzimidazoles.

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Cyanogen bromide (Caution: Highly toxic)

-

Methanol

-

Sodium bicarbonate solution (saturated)

-

Water

Procedure:

-

In a well-ventilated fume hood, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-5,6-dimethyl-1H-benzimidazole.

Quantitative Data:

| Product | Starting Material | Reagent | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-5,6-dimethyl-1H-benzimidazole | 4,5-Dimethyl-1,2-phenylenediamine | Cyanogen bromide | Methanol | 75-85 | 225-227 | [1] |

Synthesis of 2-Hydrazinyl-5,6-dimethyl-1H-benzimidazole and its Derivatives

The 2-chloro substituent can be displaced by hydrazine hydrate to form 2-hydrazinyl-5,6-dimethyl-1H-benzimidazole. This derivative serves as a valuable precursor for the synthesis of hydrazones, which have shown promising anthelmintic and anticancer activities.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5,6-dimethyl-1H-benzimidazole

Materials:

-

This compound

-

Hydrazine hydrate (excess)

-

Ethanol

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add an excess of hydrazine hydrate.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield 2-hydrazinyl-5,6-dimethyl-1H-benzimidazole.

Quantitative Data:

| Product | Starting Material | Reagent | Solvent | Yield (%) | Reference |

| 2-Hydrazinyl-5,6-dimethyl-1H-benzimidazole | This compound | Hydrazine hydrate | Ethanol | High | [2][3] |

Nucleophilic Aromatic Substitution with Other Nucleophiles

The versatile nature of the 2-chloro group allows for its substitution by a variety of other nucleophiles, such as thiols and alkoxides, to generate a library of 2-substituted-5,6-dimethylbenzimidazoles.

Experimental Protocol: General Procedure for Nucleophilic Substitution

Materials:

-

This compound

-

Nucleophile (e.g., thiol, alcohol)

-

Base (e.g., NaH, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (1.1 eq) in the anhydrous solvent.

-

Add the base (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the anhydrous solvent.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Quantitative Data for Representative Nucleophilic Substitution Reactions:

| Product | Nucleophile | Base | Solvent | Yield (%) | Reference |

| 2-(Benzylthio)-5,6-dimethyl-1H-benzimidazole | Benzyl mercaptan | NaH | DMF | Good | General procedure adapted from[4] |

| 2-Methoxy-5,6-dimethyl-1H-benzimidazole | Sodium methoxide | - | Methanol | Good | General procedure adapted from[5] |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, can be employed to form carbon-carbon and carbon-nitrogen bonds at the 2-position of the benzimidazole core, respectively. These reactions offer a powerful tool for the synthesis of complex molecules with high efficiency and functional group tolerance.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 2-aryl-5,6-dimethyl-1H-benzimidazole.

Quantitative Data for Representative Cross-Coupling Reactions:

| Product | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Phenyl-5,6-dimethyl-1H-benzimidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Moderate | General procedure adapted from[6][7] |

| 2-(N-Anilino)-5,6-dimethyl-1H-benzimidazole | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | Moderate | General procedure adapted from[6][7] |

Application in Antiviral Drug Discovery

Benzimidazole derivatives have emerged as a significant class of antiviral agents, with maribavir being a notable example for the treatment of cytomegalovirus (HCMV) infections. The 5,6-dimethylbenzimidazole scaffold is an integral part of vitamin B12 and has been explored in the design of antiviral nucleoside analogs. While 2-chloro-5,6-dimethyl-1-(β-D-ribofuranosyl)benzimidazole itself was found to be inactive against HCMV, its derivatives serve as important tools for structure-activity relationship (SAR) studies.

The primary mechanism of action for many antiviral benzimidazoles involves the inhibition of the viral terminase complex, which is essential for the cleavage and packaging of the viral genome into new capsids. Specifically, the terminase subunits pUL56 and pUL89 have been identified as key targets.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of benzimidazole antivirals against HCMV.

Caption: Workflow for synthesizing and screening benzimidazole derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its amenability to a wide range of chemical transformations allows for the creation of diverse libraries of compounds for biological screening. The detailed protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this important heterocyclic scaffold in their synthetic endeavors and drug discovery programs. Further exploration of its reactivity will undoubtedly lead to the discovery of new molecules with significant biological activities.

References

- 1. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aensiweb.com [aensiweb.com]

- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-chloro-5,6-dimethyl-1H-benzimidazole as a Building Block for Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-5,6-dimethyl-1H-benzimidazole as a scaffold in the development of antiviral agents. While direct ribosylation of this specific building block has shown limited success against certain herpesviruses, the broader benzimidazole chemical class remains a privileged scaffold in antiviral research. This document details the known activities of related compounds, potential therapeutic targets, and detailed protocols for synthesis and antiviral evaluation.

Introduction: The Benzimidazole Scaffold in Antiviral Drug Discovery

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their structural similarity to purine nucleosides allows them to interact with various biological targets. In the realm of virology, benzimidazole-containing compounds have been successfully developed as inhibitors of a range of viruses, including Human Cytomegalovirus (HCMV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).

The this compound moiety offers a versatile starting point for chemical modification. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The 5,6-dimethyl substitution pattern can influence the compound's solubility, lipophilicity, and interaction with target proteins, potentially offering a different pharmacokinetic and pharmacodynamic profile compared to the more commonly studied di-chloro analogs.

Antiviral Activity of 5,6-dimethylbenzimidazole Derivatives and Related Compounds

Research into the direct antiviral applications of this compound has revealed important structure-activity relationships (SAR).

2.1. Riboside Derivatives against Herpesviruses (HCMV and HSV-1)